

Cys-V5 Peptide: A Comprehensive Biophysical and Methodological Guide

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Compound of Interest

Compound Name: Cys-V5 Peptide

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Introduction

The **Cys-V5 peptide** is a synthetically modified epitope tag derived from the P and V proteins of the simian virus 5 (SV5).[1][2] This 15-amino acid peptide, with an N-terminal cysteine appended to the standard V5 tag sequence (Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr), offers a versatile tool for the detection, purification, and functional analysis of recombinant proteins.[1][2] The inclusion of the cysteine residue provides a reactive thiol group, enabling site-specific conjugation to other molecules, surfaces, or proteins. This guide provides an in-depth overview of the core biophysical properties of the **Cys-V5 peptide**, detailed experimental protocols for its characterization, and its application in studying molecular interactions.

Core Biophysical Properties

The biophysical characteristics of the **Cys-V5 peptide** are crucial for its effective application in various experimental settings. While some properties are inherent to its amino acid sequence, others are influenced by the surrounding environment. A summary of these properties is presented in Table 1.

Property	Value	Method/Source
Amino Acid Sequence	Cys-Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr	[1]
Molecular Weight	1524.8 g/mol	
Theoretical Isoelectric Point (pI)	5.84	Calculated
Extinction Coefficient (280 nm)	125 M ⁻¹ cm ⁻¹	Calculated
Net Charge at Physiological pH (~7.4)	0	
Secondary Structure	Lacks a defined secondary structure	
Solubility	Generally soluble in aqueous buffers; solubility can be enhanced by using organic solvents like DMSO for hydrophobic peptides. For cysteine-containing peptides, using degassed acidic buffers is recommended to prevent oxidation.	
Stability	Lyophilized form is stable at -20°C. In solution, stability is limited, especially for peptides containing cysteine, which is prone to oxidation. Storage at -20°C or -80°C in aliquots is recommended to avoid repeated freeze-thaw cycles.	

Note on Calculated Values: The theoretical isoelectric point and extinction coefficient were calculated based on the amino acid sequence using standard algorithms. The extinction

coefficient at 280 nm is low due to the absence of Tryptophan and Tyrosine residues.

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of the **Cys-V5 peptide**.

Solid-Phase Peptide Synthesis (SPPS)

The **Cys-V5 peptide** is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Protocol:

- **Resin Selection:** A Rink Amide resin is commonly used to obtain a C-terminal amide. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is suitable.
- **Amino Acid Coupling:**
 - Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
 - Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
 - Wash the resin thoroughly with DMF.
 - Couple the first Fmoc-protected amino acid (Threonine) to the resin using a coupling agent such as HBTU/HCTU in the presence of a base like N,N-diisopropylethylamine (DIEA).
 - Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Ser, Asp, etc.), ending with Fmoc-Cys(Trt)-OH. The trityl (Trt) group protects the cysteine's sulfhydryl group during synthesis.
- **Cleavage and Deprotection:**
 - After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with dichloromethane (DCM).

- Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water) to remove the peptide from the resin and cleave the side-chain protecting groups.
- Precipitation and Lyophilization:
 - Precipitate the cleaved peptide in cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
 - Dry the peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide requires purification to remove truncated sequences and other impurities.

Protocol:

- Column: A C18 stationary phase is standard for peptide purification.
- Mobile Phases:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute the peptide. A typical gradient might be 5-65% B over 30 minutes.
- Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
- Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the identity and purity of the synthesized peptide.

Protocol:

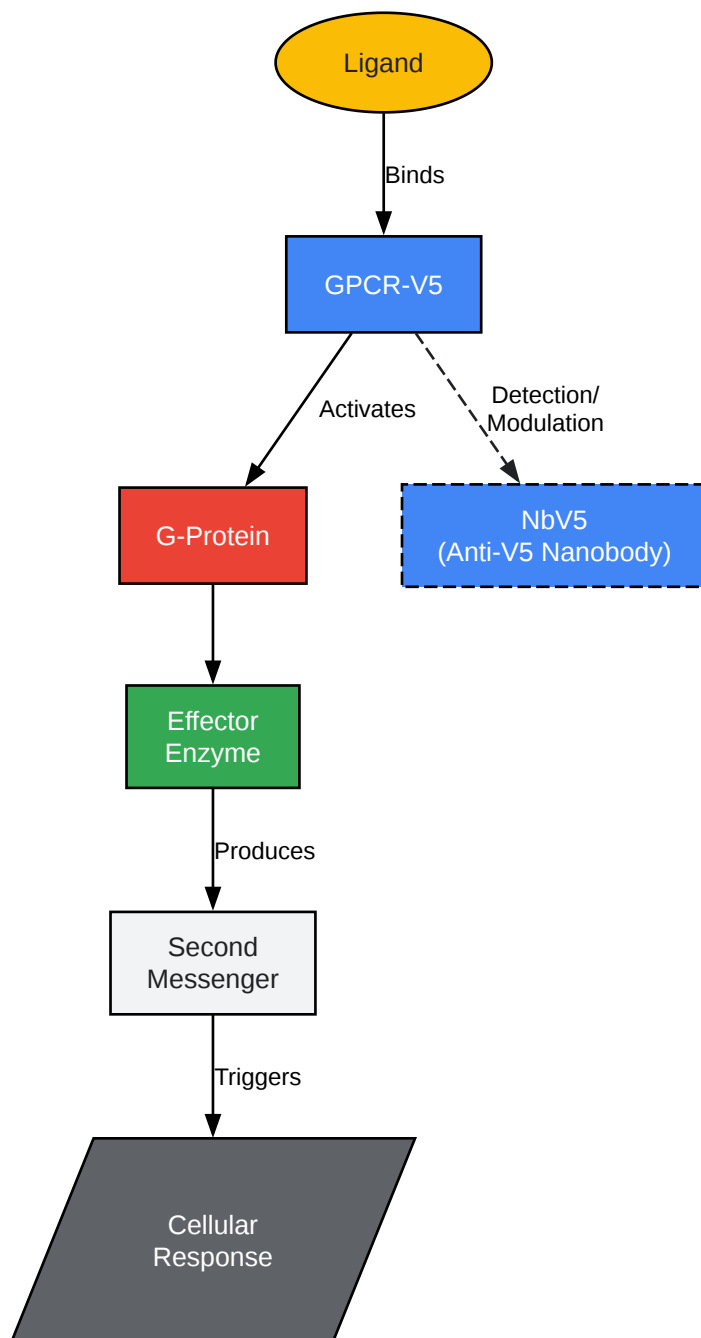
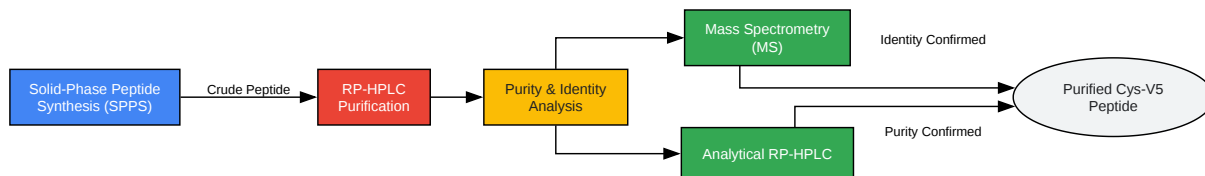
- **Sample Preparation:** Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
- **Instrumentation:** Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
- **Analysis:** Acquire the mass spectrum. The observed molecular weight should match the calculated theoretical mass of the **Cys-V5 peptide** (1524.8 Da). Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence.

Application in Studying Protein-Protein Interactions

The **Cys-V5 peptide**, when fused to a protein of interest, serves as an epitope tag for studying protein-protein interactions (PPIs). A key application involves its use with a specific anti-V5 nanobody, NbV5.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general workflow for characterizing the **Cys-V5 peptide** and a conceptual signaling pathway where a V5-tagged protein is investigated.



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References

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